molecular formula C15H20F2N2O2 B1445153 tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate CAS No. 1492457-55-2

tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate

Cat. No.: B1445153
CAS No.: 1492457-55-2
M. Wt: 298.33 g/mol
InChI Key: ZDJBMDWEUMYXID-UHFFFAOYSA-N
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Description

Tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H20F2N2O2 and a molecular weight of 298.33 g/mol.

Biochemical Analysis

Biochemical Properties

Tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation, thereby affecting its catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of key signaling molecules, leading to changes in downstream signaling events. Additionally, it can alter the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . For instance, the compound may degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At lower doses, the compound may have beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may exhibit toxic or adverse effects, such as inducing cell death or causing tissue damage. These dosage-dependent effects highlight the importance of determining the optimal dose for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by enzymes in the liver, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity . This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Additionally, its distribution within different tissues can influence its overall efficacy and toxicity. Understanding these transport and distribution mechanisms is essential for optimizing the therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function . This compound may be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications can direct the compound to these locations, where it can exert its effects on cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

The synthesis of tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 3,4-difluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

Tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding reduced products.

    Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Tert-Butyl 3-((3,4-difluorobenzyl)amino)azetidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate: Another compound with similar structural features and applications in chemical synthesis.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-[(3,4-difluorophenyl)methylamino]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-11(9-19)18-7-10-4-5-12(16)13(17)6-10/h4-6,11,18H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJBMDWEUMYXID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NCC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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